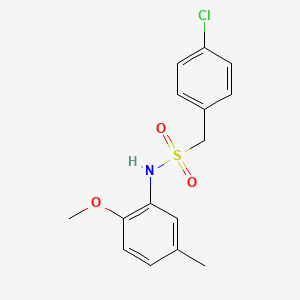![molecular formula C17H18ClFN2O2S B4796734 1-[(4-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4796734.png)
1-[(4-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine
Overview
Description
1-[(4-chlorobenzyl)sulfonyl]-4-(2-fluorophenyl)piperazine, commonly known as CBP-307, is a novel drug compound that has been developed for possible therapeutic use in the treatment of various medical conditions. This compound has been the subject of scientific research and has shown promising results in preclinical studies.
Mechanism of Action
CBP-307 acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the dopamine D2 receptor. It also has affinity for the α2-adrenergic receptor. These receptors are involved in the regulation of mood, cognition, and behavior. By modulating the activity of these receptors, CBP-307 may exert its therapeutic effects.
Biochemical and Physiological Effects
CBP-307 has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. It has also been shown to increase neural activity in regions of the brain associated with mood and cognition. CBP-307 has a relatively long half-life, which may make it a suitable candidate for once-daily dosing.
Advantages and Limitations for Lab Experiments
One advantage of CBP-307 is its high selectivity for the serotonin 5-HT1A and dopamine D2 receptors, which may reduce the risk of off-target effects. However, CBP-307 has not yet been studied in humans, and its safety and efficacy profile in clinical trials are not yet known. Another limitation is that CBP-307 may have limited bioavailability due to its low solubility in water.
Future Directions
There are several future directions for research on CBP-307. One area of interest is the potential use of CBP-307 in the treatment of substance abuse disorders, particularly in the context of opioid addiction. Another area of interest is the potential use of CBP-307 in combination with other drugs for the treatment of mood disorders. Further studies are also needed to determine the safety and efficacy of CBP-307 in humans.
Scientific Research Applications
CBP-307 has been extensively studied in preclinical models for its potential therapeutic use in various medical conditions. It has shown promising results in the treatment of anxiety, depression, and schizophrenia. CBP-307 has also been studied for its potential use as a cognitive enhancer and in the treatment of substance abuse disorders.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-4-(2-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O2S/c18-15-7-5-14(6-8-15)13-24(22,23)21-11-9-20(10-12-21)17-4-2-1-3-16(17)19/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENWKLAOSCLJQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4796658.png)
![N-[2-(aminocarbonyl)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B4796659.png)
![ethyl 2-{[({5-[(3-methyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4796668.png)
![(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}phenoxy)acetic acid](/img/structure/B4796670.png)
![4-{[4-(3-methoxybenzyl)-1-piperazinyl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B4796677.png)
![N-2-biphenylyl-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4796683.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-methoxyphenyl)acrylamide](/img/structure/B4796689.png)
![2-{5-[(3-bromobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4796699.png)
![3-(4-ethoxyphenyl)-7-(4-methoxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B4796715.png)


![2-{4-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-(4-fluorophenyl)acetamide](/img/structure/B4796739.png)
![methyl 2-({[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4796740.png)

